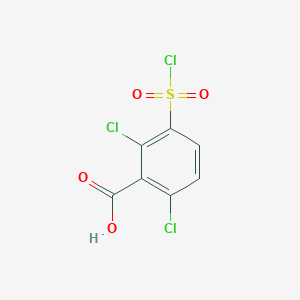

2,6-dichloro-3-chlorosulfonyl-benzoic Acid

Übersicht

Beschreibung

2,6-Dichloro-3-chlorosulfonyl-benzoic acid is a compound that can be inferred to have a complex molecular structure involving chloro and sulfonyl functional groups attached to a benzoic acid backbone. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior of similar chlorinated benzoic acid derivatives.

Synthesis Analysis

The synthesis of related chlorosulfonyl compounds is described in the literature. For instance, 6-chlorosulfonylbenzoxazolin-2-ones were synthesized from benzoxazolin-2-one by treatment with chlorosulfonic acid . Similarly, 2-chloro-6-amino-benzoic acid was produced through a multi-step process involving reduction, acylation, oxidation, and hydrolysis, starting from 2-chloro-6-nitrotoluene . These methods suggest that the synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid could potentially involve chlorination and sulfonylation reactions on a benzoic acid precursor.

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acid derivatives is characterized by the spatial arrangement of the substituents around the benzene ring. For example, the crystal structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid shows that the carboxylic acid group lies approximately in the plane of the attached benzene ring, with the 2,6-dichlorophenyl substituent group being almost parallel to it . This suggests that in 2,6-dichloro-3-chlorosulfonyl-benzoic acid, steric and electronic effects would influence the molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of chlorosulfonyl compounds is highlighted by their interactions with nucleophilic reagents. In the case of 6-chlorosulfonylbenzoxazolin-2-ones, treatment with water and various nucleophiles led to the formation of sulfonic acids and their amides . This indicates that 2,6-dichloro-3-chlorosulfonyl-benzoic acid could also undergo nucleophilic substitution reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acids are influenced by their molecular structure. The crystal structure analysis of related compounds reveals that hydrogen bonding plays a significant role in the solid-state, as seen in the formation of centrosymmetric hydrogen-bonded cyclic dimers in the case of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid . Additionally, the presence of chloro and sulfonyl groups is likely to affect the acidity, solubility, and reactivity of 2,6-dichloro-3-chlorosulfonyl-benzoic acid, although specific data for this compound is not provided in the papers.

Wissenschaftliche Forschungsanwendungen

Plant Growth Regulation

2,6-Dichloro-3-chlorosulfonyl-benzoic acid and its derivatives have been studied for their role in plant growth regulation. For example, Pybus et al. (1959) found that benzoic acids with chloro-derivatives, particularly those with 2:3-, 2:5-, and 2:6-disubstitution, exhibited significant plant growth-regulating activities. The chloro-derivatives were more active than their non-chlorinated counterparts, suggesting the importance of chlorine substitution in growth-promoting activity (Pybus, Smith, Wain, & Wightman, 1959).

Thermodynamic Studies in Pharmaceutical Research

In the pharmaceutical domain, benzoic acid derivatives like 2,6-dichloro-3-chlorosulfonyl-benzoic acid are used as model compounds. Reschke et al. (2016) conducted thermodynamic studies on benzoic acid and chlorobenzoic acids to understand their phase behavior in water and organic solvents, which is crucial for process design in pharmaceutical research (Reschke, Zherikova, Verevkin, & Held, 2016).

Polymorphism and Co-crystal Formation

Zhoujin et al. (2022) studied the polymorphism and co-crystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, an analog of 2,6-dichloro-3-chlorosulfonyl-benzoic acid. Their research provides insights into the structural and chemical properties of these compounds, which is essential for developing new pharmaceuticals (Zhoujin et al., 2022).

Impact on Solvation and Dissociation Processes

Research on the solvation and dissociation processes of chlorosubstituted benzoic acids, including derivatives of 2,6-dichloro-3-chlorosulfonyl-benzoic acid, provides valuable information on their chemical behavior. For instance, Kulhanek and Pytela (1997) studied the effects of solvent on the dissociation of 2,6-disubstituted benzoic acids, highlighting the impact of chlorine substitution on these processes (Kulhanek & Pytela, 1997).

Photodecomposition Studies

Crosby and Leitis (1969) investigated the photodecomposition of chlorobenzoic acids, including derivatives similar to 2,6-dichloro-3-chlorosulfonyl-benzoic acid. Their research provides insights into the environmental impact and degradation behavior of these compounds under UV light (Crosby & Leitis, 1969).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,6-dichloro-3-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCLISIPGZGQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393438 | |

| Record name | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |

CAS RN |

53553-05-2 | |

| Record name | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

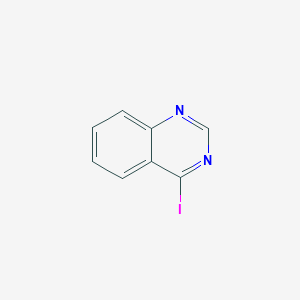

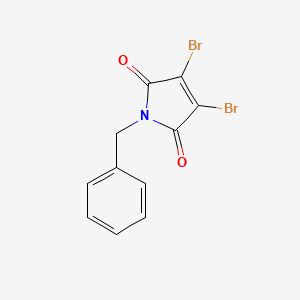

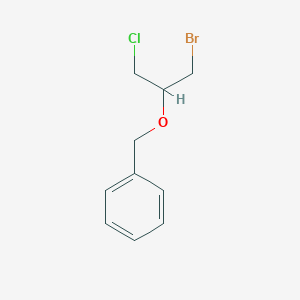

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)

![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)

![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)

![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)